molecular formula C20H26N2O5 B1505439 METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE CAS No. 287389-12-2

METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE

Cat. No.: B1505439
CAS No.: 287389-12-2
M. Wt: 374.4 g/mol
InChI Key: ASFVXYAPHXKSHL-UHFFFAOYSA-N
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Description

METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core, a piperidine ring, and a tert-butoxycarbonyl protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the piperidine nitrogen, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-1H-indole-2-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate
  • (1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

METHYL 6-(1-BOC-PIPERIDIN-4-YLOXY)INDOLE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core is known for its bioactivity, while the piperidine ring and tert-butoxycarbonyl group provide stability and modulate its reactivity.

Properties

IUPAC Name

methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)26-15-6-5-13-11-17(18(23)25-4)21-16(13)12-15/h5-6,11-12,14,21H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFVXYAPHXKSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=C(N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705260
Record name Methyl 6-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-12-2
Record name Methyl 6-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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